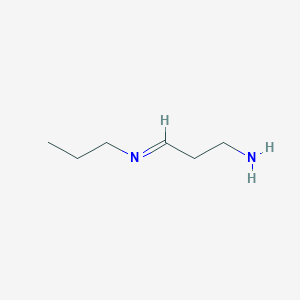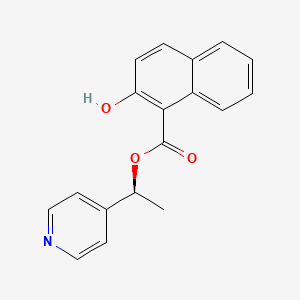![molecular formula C14H18O B14222961 1-Ethynyl-4-[(3-methylpentyl)oxy]benzene CAS No. 587854-12-4](/img/structure/B14222961.png)
1-Ethynyl-4-[(3-methylpentyl)oxy]benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Ethynyl-4-[(3-methylpentyl)oxy]benzene is an organic compound with a unique structure that combines an ethynyl group and a 3-methylpentyl ether group attached to a benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-Ethynyl-4-[(3-methylpentyl)oxy]benzene typically involves the following steps:
Formation of the Ethynyl Group: The ethynyl group can be introduced through a Sonogashira coupling reaction, where an aryl halide reacts with an acetylene derivative in the presence of a palladium catalyst and a copper co-catalyst.
Etherification: The 3-methylpentyl ether group can be introduced through a Williamson ether synthesis, where a phenol derivative reacts with an alkyl halide in the presence of a strong base such as sodium hydride.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Ethynyl-4-[(3-methylpentyl)oxy]benzene can undergo various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form carbonyl compounds.
Reduction: The ethynyl group can be reduced to form alkenes or alkanes.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or osmium tetroxide can be used under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.
Substitution: Electrophilic reagents like nitric acid, sulfuric acid, or halogens in the presence of a Lewis acid catalyst can be used.
Major Products:
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of nitro, sulfo, or halo derivatives.
Applications De Recherche Scientifique
1-Ethynyl-4-[(3-methylpentyl)oxy]benzene has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and liquid crystals.
Mécanisme D'action
The mechanism of action of 1-Ethynyl-4-[(3-methylpentyl)oxy]benzene depends on its specific application:
Molecular Targets: The compound can interact with various molecular targets, including enzymes, receptors, and nucleic acids.
Pathways Involved: It can modulate biochemical pathways, such as signal transduction, gene expression, and metabolic processes.
Comparaison Avec Des Composés Similaires
1-Ethynyl-4-methoxybenzene: Similar structure but with a methoxy group instead of a 3-methylpentyl ether group.
1-Ethynyl-4-nitrobenzene: Contains a nitro group, leading to different reactivity and applications.
1-Ethynyl-4-chlorobenzene: Contains a chloro group, affecting its chemical properties and uses.
Propriétés
Numéro CAS |
587854-12-4 |
|---|---|
Formule moléculaire |
C14H18O |
Poids moléculaire |
202.29 g/mol |
Nom IUPAC |
1-ethynyl-4-(3-methylpentoxy)benzene |
InChI |
InChI=1S/C14H18O/c1-4-12(3)10-11-15-14-8-6-13(5-2)7-9-14/h2,6-9,12H,4,10-11H2,1,3H3 |
Clé InChI |
RVISBOYNBHEILB-UHFFFAOYSA-N |
SMILES canonique |
CCC(C)CCOC1=CC=C(C=C1)C#C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![2-{[4-(2,6-Dichlorophenyl)piperidin-1-yl]methyl}-1H-indole](/img/structure/B14222929.png)
![5-(Methanesulfonyl)-3-[(methanesulfonyl)methyl]-1,2,4-thiadiazole](/img/structure/B14222931.png)


![N-[Cyclopentylidene(L-valylamino)acetyl]-L-phenylalanine](/img/structure/B14222957.png)

